molecular formula C10H9N3O B1506138 Isoquinoline-3-carbohydrazide CAS No. 1119545-63-9

Isoquinoline-3-carbohydrazide

Cat. No.: B1506138
CAS No.: 1119545-63-9
M. Wt: 187.2 g/mol
InChI Key: HNDWQGCPRVVPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-3-carbohydrazide is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1119545-63-9

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

IUPAC Name

isoquinoline-3-carbohydrazide

InChI

InChI=1S/C10H9N3O/c11-13-10(14)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,11H2,(H,13,14)

InChI Key

HNDWQGCPRVVPSZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)NN

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl isoquinoline-3-carboxylate (10 g, 53.42 mmol) in ethanol (100 mL) was added hydrazine (17.1 g). The reaction mixture was refluxed for 30 min and concentrated under high vacuum to remove hydrazine. The resulting residue was triturated with ethanol (20 mL) to give isoquinoline-3-carbohydrazide (8.6 g, 86%). LRMS (M+H+) m/z 188.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.